molecular formula C16H24N2O B248150 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide

3-(azepan-1-yl)-N-(3-methylphenyl)propanamide

Cat. No. B248150
M. Wt: 260.37 g/mol
InChI Key: GPJJDHCZFRLZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-yl)-N-(3-methylphenyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonist. It was first developed in the 1990s as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, it was later discovered that GW501516 has the potential to enhance athletic performance, leading to its ban in competitive sports.

Mechanism of Action

3-(azepan-1-yl)-N-(3-methylphenyl)propanamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ by 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle cells. Additionally, 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide has been shown to reduce the expression of genes involved in lipid synthesis and storage in adipose tissue.
Biochemical and Physiological Effects
3-(azepan-1-yl)-N-(3-methylphenyl)propanamide has been shown to have numerous biochemical and physiological effects. It has been shown to increase endurance and reduce fatigue in animal models of exercise. Additionally, 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase mitochondrial biogenesis in skeletal muscle cells. However, the long-term effects of 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide on human health are not fully understood.

Advantages and Limitations for Lab Experiments

3-(azepan-1-yl)-N-(3-methylphenyl)propanamide has several advantages for use in lab experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in lipid and glucose metabolism. Additionally, 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide has been shown to have low toxicity in animal studies. However, 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide has several limitations, including its potential to enhance athletic performance and its banned status in competitive sports.

Future Directions

There are several future directions for research on 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide. One area of interest is the potential therapeutic applications of 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide in metabolic disorders, such as obesity and diabetes. Additionally, further research is needed to understand the long-term effects of 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide on human health. Finally, there is a need for the development of new PPARδ agonists that do not have the potential for enhancing athletic performance.

Synthesis Methods

The synthesis of 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide involves several steps, including the reaction of 3-methylbenzylamine with 6-bromohexanoic acid to form 3-methyl-N-hexylbenzylamine. This intermediate is then reacted with 2-(4-(trifluoromethyl)phenyl)acetic acid to form 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide.

Scientific Research Applications

3-(azepan-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. Additionally, 3-(azepan-1-yl)-N-(3-methylphenyl)propanamide has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle cells.

properties

Product Name

3-(azepan-1-yl)-N-(3-methylphenyl)propanamide

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

3-(azepan-1-yl)-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C16H24N2O/c1-14-7-6-8-15(13-14)17-16(19)9-12-18-10-4-2-3-5-11-18/h6-8,13H,2-5,9-12H2,1H3,(H,17,19)

InChI Key

GPJJDHCZFRLZPY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCCCCC2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.